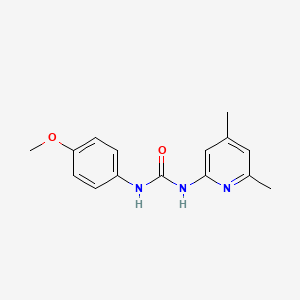
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea, also known as DMPU, is a chemical compound that has been widely used in scientific research. DMPU is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in cold sensation and pain perception.
作用机制
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea acts as a potent inhibitor of TRPM8 channels by binding to the ion-conducting pore of the channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPM8 channels. As a result, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea inhibits the function of TRPM8 channels and reduces the perception of cold and pain.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea inhibits the function of TRPM8 channels with an IC50 value of around 0.5 μM. In vivo studies have shown that N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea reduces the perception of cold and pain in animal models.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8 channels, which makes it a useful tool to study the function of these channels. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea is also relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea also has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea can also have off-target effects at higher concentrations, which may complicate data interpretation.
未来方向
There are several future directions for the use of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea in scientific research. One potential application is in the study of TRPM8 channel function in disease states. TRPM8 channels have been implicated in a number of diseases, including chronic pain, cancer, and neurodegenerative diseases. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea could be used to study the role of TRPM8 channels in these diseases and potentially identify new therapeutic targets.
Another future direction is the development of more potent and selective TRPM8 channel inhibitors. While N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea is a useful tool for studying TRPM8 channel function, it is not completely selective and may have off-target effects at higher concentrations. Developing more potent and selective inhibitors could help to overcome these limitations and improve the utility of TRPM8 channel inhibitors in scientific research.
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea is a useful tool for studying the function of TRPM8 channels in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has the potential to contribute to our understanding of TRPM8 channel function and its role in disease states.
合成方法
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea involves the reaction of 2-amino-4,6-dimethylpyridine with 4-methoxyphenyl isocyanate in the presence of a base catalyst. The product is then purified by column chromatography to obtain pure N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea. The yield of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea synthesis is typically around 50-60%.
科学研究应用
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been widely used in scientific research as a tool to study the function of TRPM8 channels. TRPM8 channels are expressed in sensory neurons and play a crucial role in cold sensation and pain perception. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit TRPM8 channels in a dose-dependent manner, which makes it a useful tool to study the function of these channels.
属性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-8-11(2)16-14(9-10)18-15(19)17-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIBJFOFIQCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
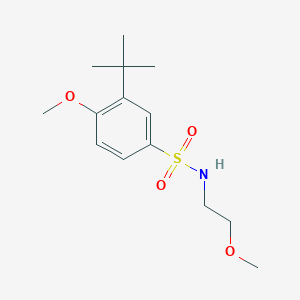
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide hydrochloride](/img/structure/B5310182.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
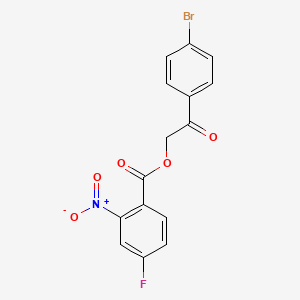
![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)
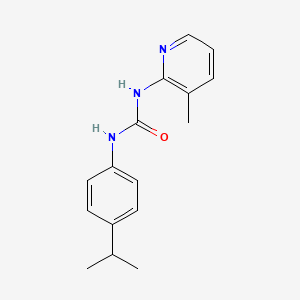
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
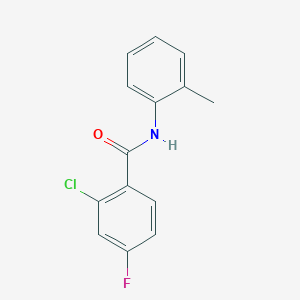
![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)